molecular formula C10H21NO2S B14000920 N-(1,1-Dimethylethyl)-1-propylcyclopropanesulfonamide CAS No. 681808-57-1

N-(1,1-Dimethylethyl)-1-propylcyclopropanesulfonamide

Cat. No.: B14000920
CAS No.: 681808-57-1
M. Wt: 219.35 g/mol
InChI Key: TZLKDOPVMSVOQY-UHFFFAOYSA-N
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Description

N-(1,1-Dimethylethyl)-1-propylcyclopropanesulfonamide is an organic compound characterized by the presence of a cyclopropane ring, a sulfonamide group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dimethylethyl)-1-propylcyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with tert-butylamine and 1-propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dimethylethyl)-1-propylcyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(1,1-Dimethylethyl)-1-propylcyclopropanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,1-Dimethylethyl)-1-propylcyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-Dimethylethyl)-1-propylcyclopropanesulfonamide is unique due to its combination of a cyclopropane ring and a sulfonamide group, which imparts specific chemical and biological properties not found in other sulfonamide compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-tert-butyl-1-propylcyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2S/c1-5-6-10(7-8-10)14(12,13)11-9(2,3)4/h11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLKDOPVMSVOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC1)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401214579
Record name N-(1,1-Dimethylethyl)-1-propylcyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681808-57-1
Record name N-(1,1-Dimethylethyl)-1-propylcyclopropanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681808-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-1-propylcyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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